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Introduction

ZM-008 is a first-in-class, fully humanized immunoglobulin G1 (IgG1) monoclonal antibody that
targets Lectin-like transcript-1 (LLT1), also known as CLEC2D.[1][2][3] Developed by Zumutor
Biologics, ZM-008 is an investigational immunotherapy designed to treat locally advanced or
metastatic solid tumors.[3] The core mechanism of ZM-008 revolves around the disruption of
the inhibitory interaction between LLT1 on tumor cells and its receptor, CD161, which is
expressed on Natural Killer (NK) cells and a subset of T cells.[1][2][4] This blockade is
designed to activate NK cells, subsequently leading to T cell activation and a transformation of
the tumor microenvironment (TME) from an immune-suppressed ("cold") to an immune-
activated ("hot") state.[1][4] Preclinical data has supported the advancement of ZM-008 into
Phase 1 clinical trials, both as a monotherapy and in combination with anti-PD-1 antibodies like
pembrolizumab.[1][4]

Core Mechanism of Action: The LLT1-CD161 Axis

The interaction between LLT1 and CD161 serves as an immune checkpoint that can be
exploited by cancer cells to evade immune surveillance.[2] LLT1 expression has been observed
on various tumor cells, and its engagement with the CD161 receptor on NK cells leads to the
suppression of their cytotoxic functions.[2]
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ZM-008 is engineered to bind with high specificity to LLT1, thereby preventing its interaction
with CD161.[3] This abrogation of the inhibitory signal results in the activation of NK cells, a
critical component of the innate immune system. Activated NK cells can then directly kill tumor
cells and release pro-inflammatory cytokines, such as Interferon-gamma (IFNy), which further
contribute to a robust anti-tumor immune response.[5][6] This initial activation of the innate
immune system is believed to subsequently prime and activate the adaptive immune system,
leading to the infiltration of cytotoxic T cells into the tumor.[4]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway of ZM-008's action and a typical experimental workflow for its
evaluation are depicted below.
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Caption: ZM-008 binds to LLT1 on tumor cells, blocking the inhibitory LLT1-CD161 signal to NK
cells.
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Caption: A multi-modal experimental workflow is used to evaluate the efficacy and safety of ZM-
008.

Preclinical Data Summary

A summary of the key quantitative findings from preclinical studies is presented below.
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Experimental Model

Key Findings

Reference

In Vitro Human PBMC Assays

ZM-008 induced the
expression of activation
markers CD69, NKG2D, and
CD107a on NK cells and
cytotoxic CD8+ T cells. It also
promoted the release of IFNy
and TNFa.

[5117]

In Vitro Cytotoxicity Assays

ZM-008 treatment led to
significant cytotoxicity of both
MHC-positive (PC3) and MHC-

negative (K562) tumor cells.

[7]

Ex Vivo 3D Tumoroid Cultures

In tumoroids derived from
NSCLC and muscle-invasive
bladder cancer patient
biopsies, ZM-008 monotherapy
resulted in a >50% reduction of

tumoroids.

[5]

In Vivo HUNOG-EXL Mouse
Xenograft Model

In a PC3 xenograft model,
treatment with 10 mg/kg of ZM-
008 resulted in approximately

48% tumor growth reduction.

[5]

In Vivo Immunohistochemistry
(IHC)

Tumors from ZM-008-treated
mice showed significant
infiltration of CD8+ T cells,
CD56+ NK cells, and NKG2D+
cells. A decrease in the
proliferation marker Ki67 and
an increase in the apoptosis
marker caspase 3 were also

observed.

[5](8]

Cynomolgus Monkey

Toxicology & PK

ZM-008 was well-tolerated at
doses up to 125 mg/kg with no

mortality or adverse reactions.

[7]

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://jitc.bmj.com/content/10/Suppl_2/A1445
https://www.asco.org/abstracts-presentations/ABSTRACT375162
https://www.asco.org/abstracts-presentations/ABSTRACT375162
https://jitc.bmj.com/content/10/Suppl_2/A1445
https://jitc.bmj.com/content/10/Suppl_2/A1445
https://jitc.bmj.com/content/10/Suppl_2/A1445
https://www.researchgate.net/publication/375133379_719_Phase_1_clinical_trial_design_of_ZM008_a_first-in-class_anti_LLT1_antibody_is_a_promising_therapy_for_multiple_solid_cancers
https://www.asco.org/abstracts-presentations/ABSTRACT375162
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7382933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The half-life was determined to

be up to 259 hours.

Mean Pharmacokinetic

Parameters in Cynomolgus

Monkeys

t1/2 (h): 177.37 - 233.30 [9]
CL (mL/h/kg): 0.361 - 0.502 [9]
Vz (mL/kg): 92.5 - 146 [9]

Detailed Experimental Protocols
In Vitro Immune Cell Activation and Cytokine Release

o Objective: To assess the ability of ZM-008 to activate immune cells and stimulate cytokine
production.

o Methodology: Human Peripheral Blood Mononuclear Cells (PBMCs) were used. Immune cell
activation was monitored by measuring the expression of markers such as CD69, NKG2D,
and CD107a on NK cells and T cells via flow cytometry. The release of cytokines like IFNy
and TNFa into the cell culture supernatant was also quantified.[5][6][9]

In Vivo Xenograft Model

» Objective: To evaluate the anti-tumor efficacy of ZM-008 in a living organism.

¢ Animal Model: HUNOG-EXL mice, which are humanized mice capable of supporting the
engraftment of human cells.

e Tumor Cell Line: PC3, a human prostate cancer cell line.

o Treatment Regimen: Mice with established PC3 xenografts were treated with 10 mg/kg of
ZM-008 administered intraperitoneally every 3 days.[5][9]

» Efficacy Endpoint: Tumor volume was measured regularly to determine the extent of tumor
growth inhibition compared to a vehicle control group.[9]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.taconic.com/content/dam/taconic/assets/print-assets/posters/poster-1391-clinical-potential-in-multiple-solid-cancers.pdf
https://www.taconic.com/content/dam/taconic/assets/print-assets/posters/poster-1391-clinical-potential-in-multiple-solid-cancers.pdf
https://www.taconic.com/content/dam/taconic/assets/print-assets/posters/poster-1391-clinical-potential-in-multiple-solid-cancers.pdf
https://jitc.bmj.com/content/10/Suppl_2/A1445
https://aacrjournals.org/cancerres/article/84/6_Supplement/7535/741520/Abstract-7535-First-in-human-phase-1-clinical
https://www.taconic.com/content/dam/taconic/assets/print-assets/posters/poster-1391-clinical-potential-in-multiple-solid-cancers.pdf
https://jitc.bmj.com/content/10/Suppl_2/A1445
https://www.taconic.com/content/dam/taconic/assets/print-assets/posters/poster-1391-clinical-potential-in-multiple-solid-cancers.pdf
https://www.taconic.com/content/dam/taconic/assets/print-assets/posters/poster-1391-clinical-potential-in-multiple-solid-cancers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7382933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Pharmacodynamic Endpoints: At the end of the study, tumors were harvested for
immunohistochemical (IHC) analysis to assess the infiltration of human CD8+ and CD56+
immune cells and to analyze markers of proliferation (Ki67) and apoptosis (caspase 3).[5][8]

Ex Vivo Patient-Derived Tumoroid Studies

o Objective: To assess the efficacy of ZM-008 in a model that more closely recapitulates the
human tumor microenvironment.

o Methodology: 3D tumoroid cultures were established from fresh biopsies of non-small cell
lung cancer (NSCLC) and muscle-invasive bladder cancer (MIBC) patients. These cultures
contain both tumor cells and autologous immune cells.[5]

e Treatment: The tumoroids were treated with ZM-008 as a monotherapy and in combination
with pembrolizumab.[5]

e Endpoints: The effects of the treatment were evaluated by quantitative image analysis of the
tumoroid area and count. High-content imaging using confocal microscopy was also
employed to visualize the disintegration of the TME and the infiltration of immune cells.[5]

GLP Toxicology and Pharmacokinetic Studies

» Objective: To determine the safety, tolerability, and pharmacokinetic profile of ZM-008.
e Animal Model: Cynomolgus monkeys.

o Treatment Regimen: ZM-008 was administered intravenously once a week (QW) for 4 weeks
at doses ranging from 10 to 125 mg/kg.[5][7]

o Safety Assessments: Included monitoring for mortality, adverse reactions, gross pathological
findings, changes in organ weight, and histological lesions.[5]

o Pharmacokinetic Analysis: Blood samples were collected at various time points to determine
key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vz).[9]

Conclusion
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ZM-008 represents a promising immunotherapeutic strategy that targets the LLT1-CD161
immune checkpoint. Its mechanism of action, centered on the activation of NK and T cells, has
the potential to overcome immune resistance in a variety of solid tumors. The preclinical data
provide a strong rationale for the ongoing clinical development of ZM-008, both as a single
agent and in combination with other immunotherapies. Further clinical investigation will be
crucial to fully elucidate its therapeutic potential in patients with advanced cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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